14,14-dimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
Description
The compound 14,14-dimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6-tetraen-12-one features a tricyclic scaffold comprising a diazatricyclo[9.4.0.0³,⁸]pentadeca system. Key structural elements include:
Properties
IUPAC Name |
9,9-dimethyl-6-(4-propan-2-ylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-15(2)16-9-11-17(12-10-16)23-22-20(13-24(3,4)14-21(22)27)25-18-7-5-6-8-19(18)26-23/h5-12,15,23,25-26H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGXLDGCKPLLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,14-dimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves multiple steps, including the formation of the core tricyclic structure and the introduction of the dimethyl and phenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
14,14-dimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
14,14-dimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 14,14-dimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 10
The aryl group at position 10 is a critical site for structural diversification. Key analogs include:

Key Observations :
- Lipophilicity : The isopropylphenyl group in the target compound balances lipophilicity better than the polar furan or nitro-substituted analogs.
- Steric Effects : Tetramethyl derivatives (e.g., ) introduce greater conformational rigidity compared to the target compound’s dimethyl groups.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may alter reactivity or binding affinity compared to electron-donating isopropyl or methoxy groups.
Core Scaffold Modifications
The tricyclic diazatricyclo framework is shared with pharmacologically active compounds, such as tricyclic antidepressants (TCAs) like Nortriptyline and Protriptyline :
Key Observations :
- The 12-ketone group may confer distinct hydrogen-bonding interactions compared to TCAs’ amine functionalities.
Computational Similarity Analysis
PubChem’s similarity metrics (2D and 3D) provide insights into structural and conformational relationships :
- 2D Similarity (Tanimoto coefficient) : Analogous compounds (e.g., ) likely score highly due to shared tricyclic cores and substituent patterns.
- 3D Similarity (Shape/Feature overlap) : Substituent bulk (e.g., tetramethyl groups in ) may reduce shape overlap with the target compound, affecting biological target recognition.
Research Implications
- Synthetic Feasibility : Crystallographic tools like SHELX and ORTEP-III are critical for characterizing analogs’ conformations.
- Biological Screening : The target compound’s structural resemblance to TCAs warrants evaluation for antidepressant or analgesic activity, though mechanistic differences are expected due to the ketone group .
- Drug Design : Optimizing substituents at position 10 (e.g., introducing halogens or heterocycles) could enhance target selectivity or pharmacokinetic properties.
Biological Activity
14,14-Dimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and any relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that influence its biological activity. The specific arrangement of atoms contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O |
| Molecular Weight | 285.39 g/mol |
| LogP | 5.1 |
| pKa | 9.76 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. Initial studies suggest it may exhibit:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
- Inhibition of Enzymes : Preliminary data indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammation.
Pharmacological Effects
Research has indicated that this compound may possess several pharmacological effects:
- Anti-inflammatory Activity : In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines.
- Anticancer Potential : Some studies suggest that the compound may induce apoptosis in cancer cell lines through modulation of signaling pathways.
- Neuroprotective Effects : There is emerging evidence indicating its potential to protect neuronal cells from damage.
Case Studies
- Study on Antioxidant Activity :
- Inhibition of Cancer Cell Proliferation :
- Neuroprotective Mechanism :
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.
- Mechanistic Studies : Detailed mechanistic studies to understand how this compound interacts at the molecular level with various biological targets.
- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

